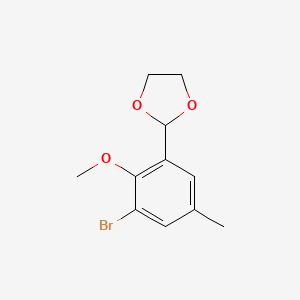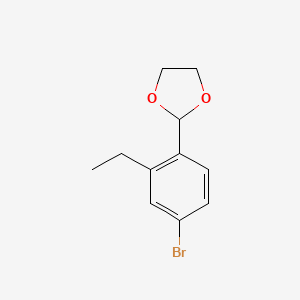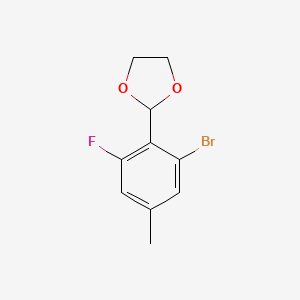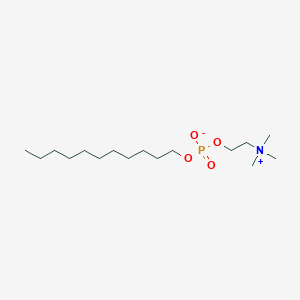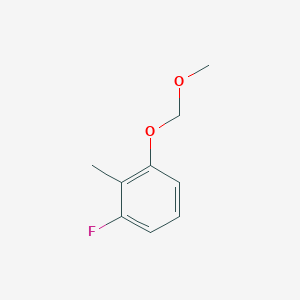
3-Fluoro-1-(methoxymethoxy)-2-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-1-(methoxymethoxy)-2-methylbenzene, also known as 3-Fluoro-1-methoxymethoxy-2-methylbenzene, is an organic compound that belongs to the class of aromatic hydrocarbons. It is a colorless liquid with a sweet smell and a boiling point of 144.6 °C. This compound has a variety of uses in scientific research, including as a solvent, reagent, and as a starting material for the synthesis of various compounds.
Applications De Recherche Scientifique
3-Fluoro-1-(methoxymethoxy)-2-methylbenzene has been used in scientific research as a reagent for the synthesis of other compounds. It has also been used in the synthesis of pharmaceuticals, fragrances, and other compounds. Additionally, it has been used as a solvent for the extraction of organic compounds from mixtures, as a starting material for the synthesis of other compounds, and as a substrate for the preparation of various catalysts.
Mécanisme D'action
3-Fluoro-1-(methoxymethoxy)-2-methylbenzene is an aromatic hydrocarbon, meaning that it has a ring of carbon atoms that are connected to each other by double bonds. This molecule is able to form a variety of chemical bonds, including hydrogen bonds, dipole-dipole interactions, and van der Waals forces. These bonds allow the molecule to interact with other molecules and thus to participate in various chemical reactions.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been found to have antifungal, anti-inflammatory, and anti-cancer effects. Additionally, it has been found to inhibit the growth of certain bacteria and to have a protective effect on cells in the body.
Avantages Et Limitations Des Expériences En Laboratoire
3-Fluoro-1-(methoxymethoxy)-2-methylbenzene has a number of advantages for use in laboratory experiments. It is a relatively inexpensive compound and is readily available. It is also a relatively non-toxic compound and is not volatile. Additionally, it has a low boiling point and is soluble in many organic solvents. However, it can be difficult to purify and separate from other compounds and can be unstable in the presence of certain chemicals.
Orientations Futures
There are a number of potential future directions for 3-Fluoro-1-(methoxymethoxy)-2-methylbenzene. One potential direction is the further exploration of its antifungal, anti-inflammatory, and anti-cancer effects. Another potential direction is the exploration of its potential use as a solvent for the extraction of organic compounds from mixtures. Additionally, further research could be done on its potential use as a starting material for the synthesis of other compounds or as a substrate for the preparation of various catalysts. Finally, further research could be done on its potential use in the synthesis of pharmaceuticals, fragrances, and other compounds.
Méthodes De Synthèse
3-Fluoro-1-(methoxymethoxy)-2-methylbenzene can be synthesized from the reaction of 2-methylbenzaldehyde with 1-bromo-3-fluorobenzene in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran at a temperature of 25-30 °C. The reaction yields a mixture of the desired product and by-products, which must be separated by fractional distillation or other methods.
Propriétés
IUPAC Name |
1-fluoro-3-(methoxymethoxy)-2-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO2/c1-7-8(10)4-3-5-9(7)12-6-11-2/h3-5H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQTKCOWFPSRMNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)OCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

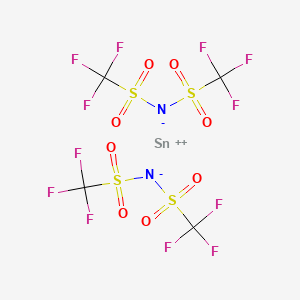


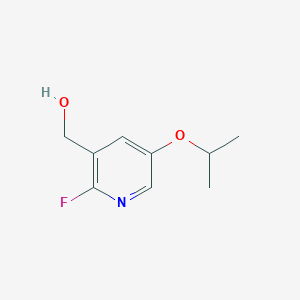
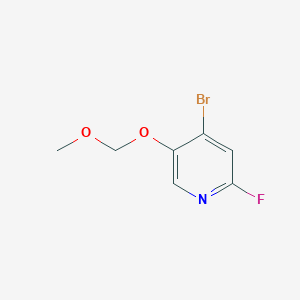
![2-[3,,5-Dibromo-4-(propan-2-yloxy)phenyl]-1,3-dioxolane](/img/structure/B6297727.png)

